molecular formula C10H17NO2 B2664030 1-(Oxan-4-yl)piperidin-4-one CAS No. 1153383-00-6

1-(Oxan-4-yl)piperidin-4-one

Cat. No.: B2664030
CAS No.: 1153383-00-6
M. Wt: 183.251
InChI Key: UMQOTTXMYREDMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize cost-effective reagents and catalysts to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxan-4-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQOTTXMYREDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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